n-[2-(4-Methoxybenzoyl)phenyl]acetamide
Description
N-[2-(4-Methoxybenzoyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a 4-methoxybenzoyl group at the 2-position and an acetamide moiety at the adjacent nitrogen. This structure imparts unique electronic and steric properties, making it a subject of interest in pharmaceutical and materials research.
Properties
CAS No. |
36188-55-3 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-6-4-3-5-14(15)16(19)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,18) |
InChI Key |
BHJXNXBJJDKQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxybenzoyl)phenyl]acetamide typically involves the reaction of 4-methoxybenzoic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxybenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl derivative.
Reduction: Formation of N-[2-(4-Methoxyphenyl)ethyl]amine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-[2-(4-Methoxybenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxybenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound enhances electron density, promoting resonance stabilization, whereas bromine in 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide introduces electron-withdrawing effects, altering reactivity .
Physicochemical and Spectral Properties
Comparative studies using techniques like X-ray crystallography and DFT calculations reveal:
- Crystal Packing : this compound analogs exhibit layered crystal structures stabilized by N–H···O and C–H···O hydrogen bonds, similar to N-[4-(4-methoxybenzenesulfonamido)phenyl]acetamide .
- Thermal Stability : Methoxy-substituted derivatives generally show higher melting points (e.g., 180–220°C) compared to halogenated analogs like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (165–170°C), attributed to stronger intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
